molecular formula C12H13NOS2 B2465049 4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1251684-61-3

4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2465049
CAS RN: 1251684-61-3
M. Wt: 251.36
InChI Key: ZQFZNLCNLSNWCV-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Reactivity

The study by Mohareb et al. highlights the synthesis of various heterocyclic compounds including thiophene derivatives, which are crucial in the field of medicinal chemistry for their diverse biological activities. Their work demonstrates the versatility of thiophene compounds in synthesizing novel derivatives with potential therapeutic applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Organocatalyzed Aqueous Synthesis

Abaee and Cheraghi presented a facile, four-component Gewald reaction under organocatalyzed aqueous conditions to efficiently synthesize 2-amino-3-carboxamide derivatives of thiophene. This approach not only highlights the environmental benefits of using water as a solvent but also emphasizes the method's efficiency in synthesizing thiophene derivatives quickly and cleanly (Abaee & Cheraghi, 2013).

Antimicrobial Activity

Altundas et al. synthesized a series of novel cycloalkylthiophene-Schiff bases and their metal complexes, examining their antibacterial and antifungal activities. This study provides insights into the potential use of thiophene derivatives as antimicrobial agents, with some compounds showing comparable activity to conventional antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Optoelectronic Applications

Anandan et al. designed and synthesized thiophene dyes for enhanced nonlinear optical limiting, demonstrating their potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Their research contributes to the development of thiophene-based materials for photonic and optoelectronic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Anticancer Activity

Shareef et al. synthesized thiophene-2-carboxaldehyde derivatives and investigated their binding to human serum albumin (HSA), demonstrating their potential as anticancer agents. This research highlights the pharmacokinetic mechanism and binding characteristics of thiophene derivatives, opening new avenues for therapeutic applications (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Ali Padusha, Musthafa, & Mohamed, 2016).

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

4-methyl-N-(2-thiophen-3-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-9-6-11(16-7-9)12(14)13-4-2-10-3-5-15-8-10/h3,5-8H,2,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFZNLCNLSNWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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